molecular formula C18H24N2O2 B2503752 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 903295-71-6

3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide

Cat. No.: B2503752
CAS No.: 903295-71-6
M. Wt: 300.402
InChI Key: QEDKLQLSQSMMDL-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a synthetic compound with intriguing biological and chemical properties. This compound features a complex structure with multiple fused rings, making it a subject of interest for researchers in the fields of chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step reaction sequence, involving the construction of the pyrroloquinoline core followed by the attachment of the dimethylbutanamide side chain. The initial steps often involve cyclization reactions, such as those using Grignard reagents or aldol condensations. Subsequent steps may include selective reductions, oxidations, and amide bond formations under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is optimized for efficiency and yield. Key steps may involve catalysis using metal complexes or enzyme-based methods to achieve high selectivity and reduce by-products. Industrial scale-up requires careful monitoring of reaction parameters and purification processes, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Due to its complex structure, reactions can be highly specific, targeting particular functional groups or bonds within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or neutral conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed under basic conditions.

  • Substitution: : Nucleophilic substitution reactions may utilize halogenated intermediates and strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific functional group targeted. For instance, oxidation may produce hydroxyl or keto derivatives, while reduction could lead to alcohol or alkane products. Substitution reactions often yield modified amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine

In the field of biology, 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide has shown potential as an enzyme inhibitor, particularly targeting specific kinases involved in cellular signaling pathways. In medicine, its derivatives are explored for their anticancer and antimicrobial properties.

Industry

Industrially, this compound is investigated for its role in materials science, particularly in the development of novel polymers and nanomaterials. Its ability to form stable complexes and its reactivity make it suitable for various applications, including catalysis and sensor development.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely related to its ability to interact with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of a kinase, blocking its activity and thereby modulating signaling pathways. The exact pathways involved depend on the biological context and the specific derivative of the compound used.

Comparison with Similar Compounds

Uniqueness

3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it often exhibits higher specificity and potency in biological applications.

Similar Compounds

  • 1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline: : Shares the pyrroloquinoline core but lacks the dimethylbutanamide side chain.

  • N-methyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-carboxamide: : Similar core structure with variations in the side chain and functional groups.

  • 3,3-dimethyl-N-(1-methyl-2-oxo-1H-pyrrolo[2,3,4,5-ij]quinolin-8-yl)butanamide: : An isomer with slight variations in ring fusion and side chain arrangement.

This compound's distinctive structure and versatile reactivity make it a valuable subject of study in various scientific fields. Have any other quirky chemicals you'd like to explore next?

Properties

IUPAC Name

3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11-14-9-13(19-15(21)10-18(2,3)4)8-12-6-5-7-20(16(12)14)17(11)22/h8-9,11H,5-7,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDKLQLSQSMMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320874
Record name 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903295-71-6
Record name 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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